molecular formula C20H17N3O5S2 B2663551 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide CAS No. 681480-30-8

3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide

Katalognummer: B2663551
CAS-Nummer: 681480-30-8
Molekulargewicht: 443.49
InChI-Schlüssel: KYLYYEWDEORYGO-ATVHPVEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the 4-thiazolidinone class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. The Z-configuration at the 5-position is stabilized by conjugation between the 2-methoxyphenyl substituent and the thiazolidinone ring. Its molecular weight is approximately 445.5 g/mol (estimated from analogues in ). Key structural features include:

  • Core: 4-Oxo-2-sulfanylidene-1,3-thiazolidine.
  • Substituents:
    • 5-(2-Methoxyphenyl)methylidene group (Z-configuration).
    • N-(4-Nitrophenyl)propanamide side chain.

This compound is synthesized via Knoevenagel condensation, similar to methods described for analogues in and , where a substituted aldehyde reacts with a thiazolidinone precursor under basic conditions.

Eigenschaften

IUPAC Name

3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S2/c1-28-16-5-3-2-4-13(16)12-17-19(25)22(20(29)30-17)11-10-18(24)21-14-6-8-15(9-7-14)23(26)27/h2-9,12H,10-11H2,1H3,(H,21,24)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLYYEWDEORYGO-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on recent studies.

Molecular Structure:

  • IUPAC Name: 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide
  • Molecular Formula: C19H16N2O4S2
  • Molecular Weight: 384.47 g/mol

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including the compound . The presence of the thiazolidinone ring is crucial for its interaction with bacterial enzymes and membranes.

  • Mechanism of Action:
    • Thiazolidinones inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis and metabolic pathways. For example, they may inhibit the enzyme FabZ , which is critical for fatty acid biosynthesis in bacteria .
  • Case Studies:
    • A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-function relationship indicated that modifications at the phenyl or methoxy positions could enhance potency .

Anticancer Activity

Thiazolidinone derivatives have also shown promise in cancer therapy:

  • Mechanism of Action:
    • The compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins. Additionally, it can disrupt cell cycle progression.
  • Research Findings:
    • In vitro studies indicated that this compound reduced the viability of various cancer cell lines, including breast and colon cancer cells, suggesting its potential as a chemotherapeutic agent .

Synthesis Methods

The synthesis of 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide typically involves:

  • Knoevenagel Condensation:
    • The reaction between 2-methoxybenzaldehyde and thiosemicarbazide forms an intermediate that undergoes cyclization with a suitable acid derivative to yield the final product.

Data Table: Biological Activities and Mechanisms

Activity TypeTarget Organism/CellsMechanism of ActionReference
AntibacterialStaphylococcus aureusInhibition of fatty acid biosynthesis (FabZ)
AnticancerBreast cancer cellsInduction of apoptosis, cell cycle disruption
AntifungalVarious fungal strainsDisruption of cell membrane integrity

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

The table below highlights key structural variations and their implications:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound R1 = 2-Methoxyphenyl, R2 = 4-Nitrophenyl ~445.5 Potential anticancer/antimicrobial activity
3-[(5Z)-5-[(4-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene…-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide R1 = 4-Methylphenyl, R2 = Thiadiazole 404.5 Enhanced solubility; antibacterial activity
3-[(5Z)-4-Oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-…-N-phenylpropanamide R1 = Thiophen-2-yl, R2 = Phenyl 388.4 Improved electronic delocalization; antifungal
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo…-N-(2-methylphenyl)acetamide R1 = Benzyl, R2 = 2-Methylphenyl ~350.4 Moderate cytotoxicity; SAR studies

Key Observations :

  • Electron-withdrawing groups (e.g., 4-nitro in the target compound) increase electrophilicity, enhancing interactions with biological targets (e.g., enzymes or DNA) .
  • Bulkier substituents (e.g., thiadiazole in ) reduce membrane permeability but improve target specificity.
  • Heteroaromatic substituents (e.g., thiophen-2-yl in ) enhance π-π stacking and charge-transfer interactions.

Research Findings and Mechanistic Insights

Computational and Spectroscopic Data

  • Electronic Structure : DFT calculations on similar compounds () show that the 4-nitro group lowers the LUMO energy by 0.5–1.0 eV compared to methoxy or methyl substituents, facilitating redox interactions.
  • Spectroscopic Confirmation : IR and NMR data () confirm the Z-configuration via characteristic C=S (1150–1250 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches.

Crystallographic Analysis

  • Crystal Packing : Analogues with nitro groups (e.g., target compound) exhibit denser packing due to dipole-dipole interactions, as observed in ORTEP-derived structures ().

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.